Diacetazotol
Overview
Description
Diacetazotol, also known as N-Acetyl-N-[2-methyl-4-(2-methylphenyl)azo]phenylacetamide, is a synthetic organic compound with the molecular formula C18H19N3O2 and a molecular weight of 309.36 g/mol . It is recognized for its distinctive brick-red needle-like crystals and is primarily used in dermatological applications .
Mechanism of Action
Target of Action
Diacetazotol primarily targets the dioxin-induced ethoxyresorufin-O-deethylase (EROD) . EROD is an enzyme involved in the metabolism of certain compounds, including environmental pollutants such as dioxins . By inhibiting EROD activity, this compound can potentially mitigate the toxic effects of these pollutants .
Mode of Action
This compound interacts with its target, EROD, by inhibiting its activity . This suggests that this compound binds to EROD with high affinity, thereby preventing the enzyme from carrying out its normal function .
Biochemical Pathways
By inhibiting EROD, this compound could potentially disrupt the normal metabolic processing of these compounds, reducing their toxicity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its inhibition of EROD. By inhibiting this enzyme, this compound can potentially reduce the toxicity of dioxins and other pollutants . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
Diacetazotol has been reported to inhibit dioxin-induced ethoxyresorufin-O-deethylase (EROD) activity, with an IC50 of 75±4 nM . This suggests that this compound interacts with the EROD enzyme, potentially altering its function and impacting biochemical reactions.
Cellular Effects
Given its inhibitory effect on EROD activity , it can be inferred that this compound may influence cell function by modulating the activity of enzymes involved in dioxin metabolism
Molecular Mechanism
It is known to inhibit EROD activity , suggesting that it may bind to this enzyme and alter its function. This could involve direct binding interactions with the enzyme, leading to its inhibition or activation, and potentially causing changes in gene expression.
Metabolic Pathways
Given its known interaction with the EROD enzyme , it may be involved in the metabolic pathways related to dioxin metabolism
Preparation Methods
Diacetazotol can be synthesized by treating aminoazotoluene with acetic anhydride or acetyl chloride in the presence of sodium acetate . The reaction conditions typically involve:
Reagents: Aminoazotoluene, acetic anhydride or acetyl chloride, sodium acetate.
Industrial production methods are similar but scaled up to accommodate larger quantities. The process involves precise control of reaction parameters to maintain product quality and yield.
Chemical Reactions Analysis
Diacetazotol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diacetazotol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Comparison with Similar Compounds
Diacetazotol is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Diacetylaminoazotoluene: Shares a similar structure but differs in its biological activity.
N,N-diacetyl-o-tolyazo-o-toluidine: Another structurally related compound with different applications.
This compound stands out due to its specific inhibition of dioxin-induced ethoxyresorufin-O-deethylase activity, making it valuable in research focused on reducing dioxin toxicity .
Properties
IUPAC Name |
N-acetyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-5-6-8-17(12)20-19-16-9-10-18(13(2)11-16)21(14(3)22)15(4)23/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEDSISPYKQADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N(C(=O)C)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878298, DTXSID30871563 | |
Record name | Diacetazotol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Acetyl-N-{2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-63-6 | |
Record name | N-Acetyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetazotol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetazotol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacetazotol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diacetazotol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-o-tolylazo-o-tolyl)diacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACETAZOTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1925T7L3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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